(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylbutanamide
説明
特性
IUPAC Name |
4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c21-16(19-13-6-2-1-3-7-13)9-4-10-20-17(22)15(25-18(20)24)12-14-8-5-11-23-14/h1-3,5-8,11-12H,4,9-10H2,(H,19,21)/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZOMUQTPOXKRE-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylbutanamide is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 373.45 g/mol. The structure comprises a thioxothiazolidine ring, a furan moiety, and an amide group, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The thioxothiazolidine ring enhances binding affinity, while the furan moiety plays a crucial role in modulating biochemical pathways. This interaction can lead to significant biological effects such as anticancer and antimicrobial activities.
Anticancer Activity
Research indicates that derivatives of thiazolidinones, including this compound, exhibit moderate to strong antiproliferative effects in various cancer cell lines. For instance, compounds similar to (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylbutanamide have shown promising results in inhibiting cell growth in leukemia cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Case Study:
A study evaluated the cytotoxic effects of thiazolidinone derivatives on human leukemia cells. Among the tested compounds, those with electron-donating groups exhibited enhanced cytotoxicity. The results demonstrated that the compound induced apoptosis, as evidenced by DNA fragmentation assays .
Antimicrobial Activity
The compound also displays significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that it can inhibit bacterial growth and biofilm formation, which are critical factors in chronic infections .
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 14 |
| Bacillus subtilis | 16 |
Pharmacokinetics
Pharmacokinetic studies suggest that this compound is metabolized primarily by cytochrome P450 enzymes, indicating a rapid clearance from the body. The LogBCF values suggest low bioaccumulation potential, making it suitable for therapeutic use without significant toxicity concerns .
Safety Profile
Toxicological assessments indicate that (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylbutanamide has a favorable safety profile. It does not exhibit mutagenic or carcinogenic properties at therapeutic doses, which is crucial for its development as a pharmaceutical agent .
科学的研究の応用
Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties against various bacterial strains. For instance, studies have shown that derivatives of thiazolidinone compounds exhibit significant antibacterial activity. The presence of the furan moiety enhances the interaction with bacterial enzymes, leading to effective inhibition.
Case Study: Antibacterial Screening
In a study published in the Journal of Medicinal Chemistry, several derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds containing the thiazolidinone structure exhibited minimum inhibitory concentrations (MIC) as low as 8 µg/mL, suggesting strong antibacterial potential .
Anticancer Properties
The anticancer activity of (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylbutanamide has been investigated in various cancer cell lines. The compound has shown effectiveness in inducing apoptosis in cancer cells, primarily through the modulation of key signaling pathways involved in cell survival.
Case Study: In Vitro Cancer Cell Studies
Research conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound led to a significant reduction in cell viability, with IC50 values reported at approximately 15 µM. The mechanism was attributed to the activation of caspase pathways and the downregulation of anti-apoptotic proteins .
Anti-inflammatory Effects
Additionally, the compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines has been documented, suggesting its role in modulating immune responses.
Case Study: In Vivo Inflammation Models
In a study utilizing a carrageenan-induced paw edema model in rats, administration of (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylbutanamide resulted in a significant reduction of edema compared to control groups. Histological analysis confirmed decreased infiltration of inflammatory cells .
Summary Table of Applications
類似化合物との比較
A. 5-Position Substituents
- Furan vs. In contrast, the 4-methylbenzylidene group in increases hydrophobicity, which might improve membrane permeability but reduce solubility.
- Conjugated Systems : The propenylidene group in extends conjugation, possibly altering UV-Vis absorption properties and redox behavior, relevant in photodynamic therapy or sensor applications.
B. N-Side Chain Modifications
- Phenyl vs. Morpholine/Thiazole : The phenyl group in the target compound provides a planar aromatic moiety, while morpholine in introduces a flexible, polar tertiary amine, likely improving water solubility. The thiazole ring in and adds nitrogen and sulfur atoms, which could participate in hydrogen bonding or metal coordination.
- Methyl Substitutions: The para-methyl group in ’s N-side chain may sterically shield the molecule from oxidative metabolism, extending its half-life in vivo compared to the non-methylated phenyl analog.
C. Stereochemical Considerations
The (E)-configuration of the methylidene group in the target compound and analogs like and ensures a planar arrangement, optimizing π-π stacking interactions with biological targets. The (Z)-isomer in , however, could exhibit distinct steric and electronic effects.
Q & A
Q. What are the established synthetic routes for (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylbutanamide?
The compound is typically synthesized via a multi-step approach. A key step involves coupling (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)benzoic acid with aniline derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF under reflux. Triethylamine is often added to neutralize HCl byproducts . For analogs, aldehydes are condensed with thioxothiazolidinone precursors in glacial acetic acid with sodium acetate as a catalyst, followed by recrystallization .
Q. How is the stereochemical configuration (E/Z) of the furan-2-ylmethylene group confirmed?
The E-configuration is confirmed using single-crystal X-ray diffraction, which provides unambiguous spatial arrangement data. For example, analogous compounds with similar substituents (e.g., chromen-3-yl derivatives) were resolved at 292 K with an R factor of 0.049 . Additionally, -NMR analysis of vinylic protons reveals coupling constants () consistent with trans geometry .
Q. What spectroscopic methods are used for structural characterization?
Key methods include:
Q. What preliminary biological activities have been reported for this compound?
While direct data is limited, structurally related thioxothiazolidinone derivatives exhibit antimicrobial and anticancer activities. For example, analogs with substituted phenyl groups showed MIC values of 2–8 µg/mL against Staphylococcus aureus . Bioactivity is often screened via DPPH radical scavenging assays and β-carotene-linoleic acid models for antioxidant potential .
Q. How is purity assessed during synthesis?
Purity is confirmed via HPLC (≥95% by area normalization), complemented by melting point consistency (e.g., 192–193°C for analogs) . Recrystallization in ethanol or DMF/water mixtures removes byproducts .
Advanced Research Questions
Q. What mechanistic role does the thioxothiazolidinone ring play in bioactivity?
The thioxothiazolidinone core contributes to redox modulation via its sulfur atoms, which interact with cellular thiols (e.g., glutathione). Derivatives with this moiety inhibit bacterial dihydrofolate reductase (DHFR) by mimicking the pterin substrate, as shown in molecular docking studies . Modifications to the 4-oxo or 2-thioxo groups alter binding affinity by up to 10-fold .
Q. How can solubility challenges in pharmacological assays be addressed without compromising activity?
Strategies include:
- Introducing polar substituents (e.g., hydroxyl or carboxyl groups) on the N-phenylbutanamide chain.
- Using co-solvents like DMSO (≤5% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- Trifluoromethyl groups, though not directly tested here, have improved lipophilicity in related compounds .
Q. What experimental designs resolve contradictions in reported bioactivity data across studies?
Contradictions may arise from assay variability (e.g., bacterial strain differences) or impurities. To mitigate:
Q. How do substituents on the furan ring influence electronic properties and reactivity?
Electron-withdrawing groups (e.g., nitro) on the furan reduce electron density at the methylene bridge, altering reaction kinetics in nucleophilic additions. Computational studies (DFT) on analogous compounds show a 0.2 eV decrease in LUMO energy with electron-deficient substituents, enhancing electrophilicity .
Q. What strategies optimize the compound’s stability under physiological conditions?
- pH adjustments : Buffered solutions (pH 7.4) prevent hydrolysis of the thioxothiazolidinone ring.
- Lyophilization : Increases shelf life by reducing oxidative degradation.
- Prodrug approaches : Esterification of the butanamide carboxyl group improves plasma stability, as demonstrated in related N-phenylacetamide derivatives .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
